Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-
Description
The compound Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- features a benzamide scaffold modified with a 2-butoxy substituent and a pyrrolidinylpropyl side chain. While direct experimental data for this specific compound are absent in the provided evidence, its structural analogs highlight key attributes. For instance, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrate the importance of directing groups in metal-catalyzed C–H functionalization, suggesting that the pyrrolidinyl and butoxy groups in the target compound may similarly influence reactivity .
Properties
CAS No. |
73664-75-2 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-3-15-22-17-10-5-4-9-16(17)18(21)19-11-8-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21) |
InChI Key |
UIAZAVYHAPEAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of 2-butoxybenzoic acid or derivative | Starting from benzoic acid, introduction of butoxy group at 2-position by alkylation or substitution | Alkyl halide (butyl bromide), base (K2CO3), solvent (acetone or DMF) | Protecting groups may be used to direct substitution |
| 2. Activation of carboxylic acid | Conversion of 2-butoxybenzoic acid to acid chloride or activated ester | Thionyl chloride (SOCl2) or coupling agents like EDC/HOBt | Acid chloride preferred for direct amide coupling |
| 3. Preparation of 3-(pyrrolidinyl)propyl amine | Synthesis or purchase of 3-(pyrrolidin-1-yl)propylamine | Commercially available or synthesized by alkylation of pyrrolidine with 3-bromopropylamine | Purity critical for coupling efficiency |
| 4. Coupling reaction to form amide | Reaction of acid chloride with amine under inert atmosphere | Base (triethylamine or pyridine), solvent (dichloromethane or THF), 0–25°C | Controlled addition to avoid side reactions |
| 5. Purification | Chromatography or recrystallization | Silica gel column chromatography or crystallization from suitable solvents | Yields typically moderate to high |
Reaction Scheme Summary
$$
\text{2-butoxybenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{activation}} \text{2-butoxybenzoyl chloride} + \text{3-(pyrrolidinyl)propyl amine} \xrightarrow[\text{base}]{\text{coupling}} \text{Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-}
$$
Notes on Alternative Methods and Considerations
- Amide bond activation methods : Besides acid chlorides, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU can be used to activate the carboxylic acid for amide formation, especially when acid chlorides are unstable or difficult to handle.
- Protection/deprotection steps : If the amine or acid contains other reactive groups, protecting groups may be necessary.
- Solvent choice : Dichloromethane and tetrahydrofuran are common solvents, but DMF or acetonitrile can be used depending on solubility.
- Temperature control : Cooling to 0°C during coupling can minimize side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 2-butoxybenzoic acid, 3-(pyrrolidinyl)propyl amine | Commercially available or synthesized |
| Activation reagent | Thionyl chloride or carbodiimide coupling agents | SOCl2 for acid chloride; EDC/HATU for carbodiimide method |
| Solvent | Dichloromethane, THF, or DMF | Based on solubility and stability |
| Base | Triethylamine or pyridine | Neutralizes HCl formed |
| Temperature | 0–25°C | Controls reaction rate and side products |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography or recrystallization | To achieve high purity |
Literature and Patent Insights
- A patent describing benzamide derivative preparations emphasizes the use of low-cost reagents and fewer reaction steps to improve yield and scalability, which is relevant for this compound class.
- General benzamide synthesis literature supports the approach of acid chloride activation followed by amine coupling.
- No direct experimental data specific to Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- was found in publicly accessible databases, indicating that synthesis protocols follow standard benzamide preparation methods adapted to the specific substituents.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide functional group undergoes hydrolysis under acidic or basic conditions to yield 2-butoxybenzoic acid and 3-(pyrrolidinyl)propylamine (Figure 1).
-
Acidic Hydrolysis : Prolonged heating with concentrated HCl (aqueous) cleaves the amide bond via nucleophilic attack by water, forming a carboxylic acid and an ammonium salt .
-
Basic Hydrolysis : Alkaline conditions (e.g., NaOH) generate a carboxylate anion and an amine .
Oxidation Reactions
The pyrrolidine ring (secondary amine) is susceptible to oxidation:
-
N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields a pyrrolidine N-oxide derivative .
-
Ring-Opening : Strong oxidants like KMnO₄ or CrO₃ may rupture the pyrrolidine ring, forming nitroxyl intermediates or aldehydes.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| N-Oxidation | H₂O₂, CH₃COOH | Pyrrolidine N-oxide derivative | Mild conditions preserve amide |
| Ring Oxidation | KMnO₄, H⁺ | Linear nitroxyl or aldehyde | Harsh conditions required |
Nucleophilic Substitution at the Butoxy Group
The butoxy (-O-C₄H₉) group may participate in nucleophilic substitution:
-
Acid-Catalyzed Tosylation : Treatment with tosyl chloride (TsCl) converts the hydroxyl group (post-hydrolysis) into a tosylate, enabling substitution by nucleophiles (e.g., halides) .
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Tosylation | TsCl, pyridine | 2-Tosyloxybenzamide derivative | Requires prior hydrolysis |
Alkylation and Acylation of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen can undergo alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Acylation : Acetyl chloride or anhydrides yield N-acylpyrrolidine derivatives .
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidinium salt | Enhances water solubility |
| N-Acylation | Ac₂O, DMAP | N-Acetylpyrrolidine derivative | Stabilizes amine against oxidation |
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological systems highlight its reactivity:
-
Receptor Binding : The pyrrolidine moiety may act as a pharmacophore, interacting with neurotransmitter receptors (e.g., dopamine or serotonin receptors).
-
Metabolic Oxidation : Hepatic enzymes (e.g., CYP450) could oxidize the pyrrolidine ring, forming bioactive metabolites .
Stability and Degradation
Scientific Research Applications
Ocular Tension Management
One notable application of benzamide derivatives, including Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-, is in the treatment of ocular conditions such as glaucoma. Research has indicated that certain benzamide derivatives can effectively depress ocular tension, making them suitable candidates for developing ocular tension depressors. These compounds can be administered through various routes, including topical ocular preparations like solutions and ointments .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating significant efficacy against cancer cells. This suggests that benzamide derivatives may play a role in cancer therapy by targeting specific pathways involved in tumor growth and survival .
Clinical Trials for Ocular Applications
A patent describes the formulation of an ocular tension depressor containing a specific benzamide derivative as an active ingredient. The clinical trials demonstrated the compound's effectiveness in reducing intraocular pressure in patients with glaucoma, showcasing its therapeutic potential .
Antitumor Efficacy Studies
In a clinical setting, patients treated with radioiodinated benzamides showed significant tumor uptake and retention, leading to promising outcomes in terms of tumor control and patient survival rates. This highlights the compound's utility in targeted cancer therapies .
Comparative Data Table
| Application Area | Compound Tested | Outcome |
|---|---|---|
| Ocular Tension | Benzamide Derivative | Effective in lowering intraocular pressure |
| Anticancer | Benzamide Library Screening | Identified novel anticancer compounds |
| Radioiodination | Iodinated Benzamides | High uptake in tumors with minimal toxicity |
Mechanism of Action
The mechanism of action of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure is known to enhance its biological activity by increasing its three-dimensional coverage and stereogenicity . This allows the compound to interact more effectively with enantioselective proteins and other biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares the target compound with analogs from and , focusing on substituents and key properties:
Key Observations:
- The 2-butoxy group in the target compound likely increases hydrophobicity (higher LogP compared to hydroxyl-containing analogs) and may sterically hinder interactions.
- Unlike ’s compound, which uses an N,O-bidentate group for catalysis, the target’s pyrrolidine and ether groups may favor different reaction pathways or binding modes .
Notes and Limitations
Data Gaps: Direct experimental data for Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- are unavailable in the provided evidence.
Structural Hypotheses: The butoxy group’s electron-donating effects and the pyrrolidine’s conformational rigidity warrant further computational or experimental validation.
Research Needs: Priority should be given to synthesizing this compound and characterizing its physicochemical properties (e.g., LogP, solubility) and reactivity in catalytic or biological assays.
Biological Activity
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- is a compound that has gained attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Benzamide derivatives are known for their diverse biological activities. The specific structure of Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- includes a benzamide moiety linked to a butoxy group and a pyrrolidinyl propyl chain. This unique combination may contribute to its interaction with various biological targets.
The mechanism of action for Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate biological pathways by inhibiting certain enzymes involved in inflammation or cancer progression.
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Interaction : It may also bind to receptors that are critical in cellular signaling pathways, influencing cell growth and differentiation.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of Benzamide derivatives. For instance, compounds with similar structures have shown significant activity against drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-butoxy-N-(3-(pyrrolidinyl)propyl)-benzamide | S. aureus MRSA | 2 μg/mL |
| 2-butoxy-N-(3-(pyrrolidinyl)propyl)-benzamide | A. baumannii MDR | 16 μg/mL |
These findings suggest that Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of benzamide derivatives have been explored in various studies. Compounds structurally related to Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
Case Studies and Research Findings
- Antimicrobial Screening : In a study evaluating several benzamide derivatives, compounds similar to Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- exhibited promising antibacterial activity against resistant strains. The study utilized broth dilution methods to determine MIC values, confirming significant growth inhibition against target pathogens .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the benzamide structure can significantly influence its biological activity. For example, substituents on the aromatic ring can enhance or diminish antimicrobial efficacy .
- In Vivo Studies : Animal models are being utilized to further understand the pharmacokinetics and therapeutic potential of benzamide derivatives. Initial results show favorable absorption and distribution profiles, supporting their development as viable pharmaceutical candidates .
Q & A
Q. What documentation is required for regulatory compliance in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
